molecular formula C20H22F2N2O3S B2581898 N-(2,4-difluorophenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide CAS No. 392324-01-5

N-(2,4-difluorophenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide

Cat. No.: B2581898
CAS No.: 392324-01-5
M. Wt: 408.46
InChI Key: WENUTUPEQNITTC-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide is a synthetic compound of significant interest in medicinal chemistry and drug discovery, designed around the integration of a benzamide core with a sulfonamide-functionalized piperidine moiety. This molecular architecture is frequently employed in the design of bioactive molecules, as the sulfonamide group is a known privileged structure that can confer potent enzyme inhibitory properties . Compounds featuring similar N-sulfonylbenzamide scaffolds have demonstrated a wide range of pharmacological activities in scientific research, including antiviral effects against viruses such as herpes simplex virus type 1 (HSV-1) and coxsackievirus B4 (CBV4), as well as antimicrobial activity against various bacterial strains . The mechanism of action for related compounds often involves targeted enzyme inhibition. For instance, some N-sulfonylbenzamide derivatives have been identified as inhibitors of the Hsp90α protein, a molecular chaperone that is a target in oncology research . Other analogs function as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in the folate synthesis pathway, which is a validated target for antibacterial and anticancer agents . Furthermore, benzamide derivatives have been extensively explored as activators of glucokinase for metabolic disease research and as inhibitors of the glycine transporter-1 (GlyT-1) for neuroscientific applications . The specific substitution pattern on this compound, featuring a 2,4-difluorophenyl group and a 3,5-dimethylpiperidine ring, is designed to modulate its physicochemical properties and binding affinity for potential biological targets, making it a valuable chemical tool for probing biological pathways and structure-activity relationships (SAR). This product is intended for research use only and is not for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N2O3S/c1-13-9-14(2)12-24(11-13)28(26,27)17-6-3-15(4-7-17)20(25)23-19-8-5-16(21)10-18(19)22/h3-8,10,13-14H,9,11-12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENUTUPEQNITTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural motifs with several analogues, differing primarily in substituent groups:

Compound Name Key Functional Groups Applications/Activity Reference
N-(2,4-difluorophenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide (Target) Difluorophenyl, dimethylpiperidine sulfonyl, benzamide Not explicitly reported -
N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican) Difluorophenyl, trifluoromethylphenoxy, pyridine Herbicide
N4-Acetylsulfamethazine Pyrimidinylamino sulfonyl, acetylamino Antitubercular
3-(((3S,5S)-3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-(p-tolyl)-4H-1,2,4-triazol-3-yl)benzamide Dimethylpiperidine sulfonyl, triazolyl, p-tolyl Ligand (biological screening)

Key Observations :

  • Difluorophenyl vs. Chlorophenyl/Trifluoromethyl Groups : Compounds like diflufenican (herbicide) and etobenzanid (N-(2,3-dichlorophenyl) derivative) demonstrate that halogenated aryl groups enhance environmental stability and target specificity . The target’s difluorophenyl group may offer similar advantages.
  • Sulfonamide Variations: The dimethylpiperidine sulfonyl group in the target contrasts with pyrimidinylamino sulfonyl (antitubercular agent ) or triazolyl-linked sulfonamides (ligands ). These variations influence solubility and receptor interactions.
Physicochemical Properties

Limited data are available for the target compound, but comparisons with analogues highlight trends:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Elemental Analysis (C/H/N) Reference
Target Compound C20H21F2N2O3S 407.45 Not reported Not reported -
N4-Acetylsulfamethazine C14H16N4O3S 344.37 Not reported C: 47.08%; H: 4.84%; N: 10.78%
Example 53 (Patent Compound) C23H27N5O3S 473.55 175–178 Not reported
Diflufenican C19H12F5N2O2 394.30 Not reported Not reported

Insights :

  • The target’s molecular weight (407.45 g/mol) falls within the range of bioactive sulfonamides (e.g., 344–473 g/mol).
  • Fluorinated compounds like diflufenican and the target likely exhibit higher logP values, enhancing membrane permeability .

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